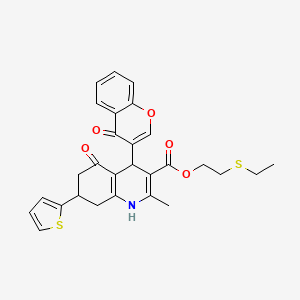
2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-clorofenil)-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un complejo compuesto orgánico con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(2-clorofenil)-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 2-clorobenzaldehído con 2,5-dimetiltiofeno-3-carbaldehído en presencia de acetato de amonio y un catalizador adecuado bajo condiciones de reflujo. Esto va seguido de pasos de ciclización y formación de nitrilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los agentes halogenantes, los agentes nitrantes y otros electrófilos se pueden utilizar en condiciones controladas.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcoholes.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales y reactividad únicas. Sirve como un compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se investiga por su potencial como farmacóforo. Su estructura sugiere posibles interacciones con dianas biológicas, lo que la convierte en una candidata para el desarrollo de fármacos.
Medicina
Las posibles aplicaciones medicinales del compuesto incluyen su uso como compuesto principal en el desarrollo de nuevos agentes terapéuticos. Su estructura única permite la exploración de diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(2-clorofenil)-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. La estructura del compuesto le permite encajar en sitios activos y modular vías biológicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-1-(2-clorofenil)-4-fenil-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(2-clorofenil)-4-(2-metiltiofen-3-il)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Unicidad
La singularidad de 2-Amino-1-(2-clorofenil)-4-(2,5-dimetiltiofen-3-il)-7,7-dimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo radica en su combinación de grupos funcionales y características estructurales. La presencia del anillo de tiofeno y el patrón específico de sustitución contribuyen a sus propiedades químicas y biológicas distintas, diferenciándolo de compuestos similares.
Propiedades
Número CAS |
441783-45-5 |
|---|---|
Fórmula molecular |
C24H24ClN3OS |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-9-15(14(2)30-13)21-16(12-26)23(27)28(18-8-6-5-7-17(18)25)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
Clave InChI |
VKBQUGVKAWLKLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)

![2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11635656.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11635677.png)
![3-amino-N~2~-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11635685.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635699.png)
